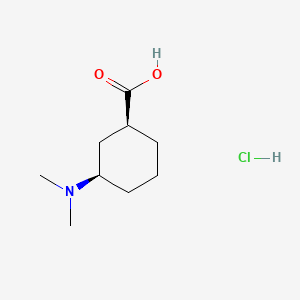![molecular formula C7H12N2O2 B13486664 3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13486664.png)
3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Diazabicyclo[321]octane-1-carboxylic acid is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid typically involves multiple steps starting from readily available precursors. One common method involves the use of pyroglutamic acid methyl esters as the starting material. The synthetic route includes the following steps :
BOC Protection: Pyroglutamic acid methyl esters react with BOC anhydride in the presence of 4-dimethylaminopyridine to form tert-butyl pyroglutamic acid methyl esters.
Reduction: The protected ester is reduced using sodium triethylborohydride or diisobutyl aluminium hydride to obtain N-tertbutyloxycarbonyl-5-hydroxypyrrolidine-2-carboxylate methyl ester.
Cyclization: The hydroxypyrrolidine ester undergoes cyclization in the presence of boron trifluoride etherate to form N-tertbutyloxycarbonyl-5-cyanopyrrolidine-2-carboxylate methyl ester.
Hydrogenation: The cyanopyrrolidine ester is hydrogenated using Raney nickel as a catalyst to yield N-tertbutyloxycarbonyl-5-aminomethylpyrrolidine-2-carboxylate methyl ester.
Final Step: The final step involves the reaction under alkaline conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Applications De Recherche Scientifique
3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, it binds to the enzyme’s active site, preventing it from repairing DNA damage. This inhibition can lead to cell death in cancer cells, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid can be compared to other bicyclic compounds such as:
Tropane Alkaloids: These compounds share a similar bicyclic structure and are known for their biological activities, including their use as pharmaceuticals.
Diazabicyclo[2.2.2]octane: This compound has a different ring structure but also contains nitrogen atoms and is used in various chemical reactions and as a catalyst.
The uniqueness of this compound lies in its specific ring structure and the presence of carboxylic acid functionality, which imparts distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C7H12N2O2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C7H12N2O2/c10-6(11)7-2-1-5(9-7)3-8-4-7/h5,8-9H,1-4H2,(H,10,11) |
Clé InChI |
GXKSMVMNDVCHKB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CNCC1N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


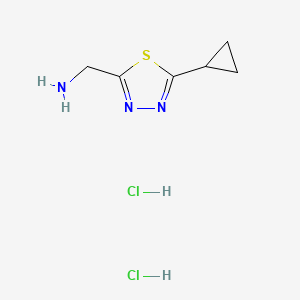
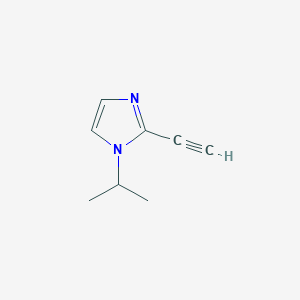

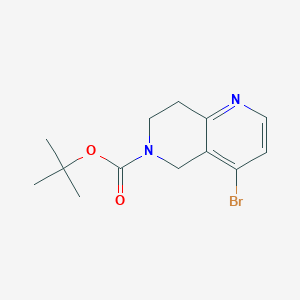

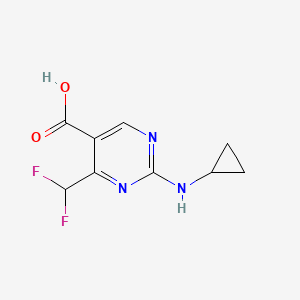

![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)


![7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13486657.png)
